1,4-Bis(chloroacetyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystallography

Studies have been conducted to determine the crystal structure of 1,4-Bis(chloroacetyl)piperazine. This information is valuable for understanding the compound's physical properties and potential applications in material science [].

Organic Chemistry

The compound has been used as a starting material for the synthesis of other organic compounds. These syntheses may be aimed at exploring new materials or studying specific chemical reactions [].

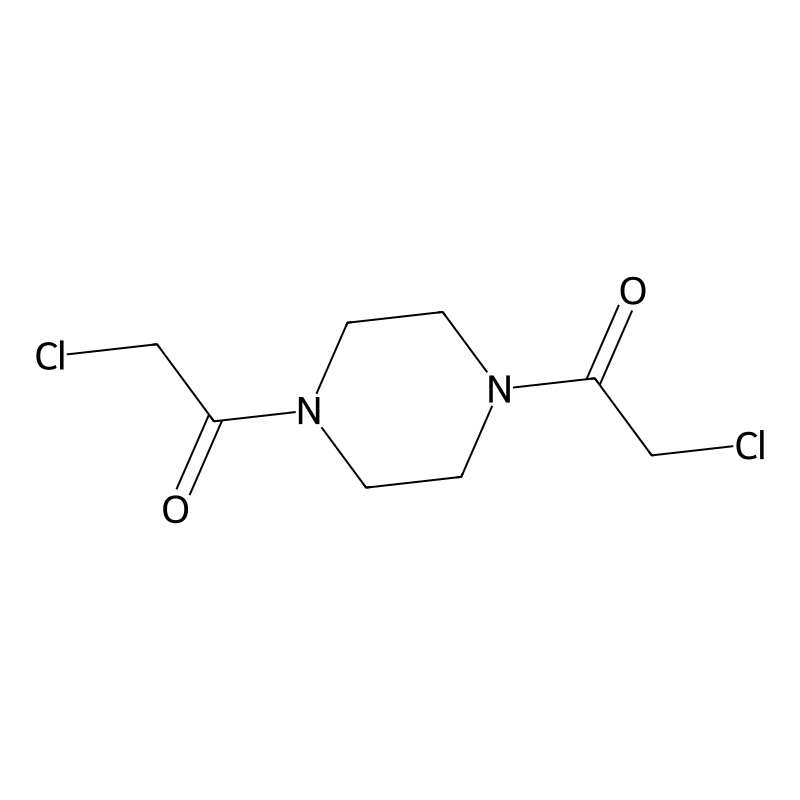

1,4-Bis(chloroacetyl)piperazine is an organic compound with the molecular formula C₈H₁₂Cl₂N₂O₂. It features a piperazine ring substituted at the 1 and 4 positions with chloroacetyl groups. This structure contributes to its chemical reactivity and biological properties. The compound is known for its role as a bifunctional alkylating agent, which allows it to interact with various biological targets, making it of interest in medicinal chemistry and materials science .

The chemical reactivity of 1,4-bis(chloroacetyl)piperazine is primarily attributed to its chloroacetyl groups, which can undergo nucleophilic substitution reactions. Key reactions include:

- Alkylation Reactions: The chloroacetyl groups can react with nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water, the chloroacetyl groups can hydrolyze to form acetic acid and piperazine derivatives.

- Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, leading to the formation of more complex structures .

1,4-Bis(chloroacetyl)piperazine exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's ability to alkylate nucleophilic sites in proteins and nucleic acids contributes to its pharmacological effects. Additionally, it has shown promise in cancer research due to its cytotoxic properties against various cancer cell lines .

Several synthesis methods have been developed for 1,4-bis(chloroacetyl)piperazine:

- Direct Chlorination: Piperazine can be chlorinated using chloroacetic acid under acidic conditions to yield the bis(chloroacetyl) derivative.

- Two-Step Synthesis: Initially, piperazine is reacted with one equivalent of chloroacetyl chloride, followed by a second equivalent to achieve full substitution.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation during the chlorination process .

1,4-Bis(chloroacetyl)piperazine finds applications in various fields:

- Medicinal Chemistry: Used as a precursor for synthesizing pharmaceutical compounds.

- Fluorescent Chemosensor: Exhibits changes in fluorescence intensity in response to chloride ions, making it useful in sensing applications .

- Polymer Chemistry: Acts as a cross-linking agent in polymer synthesis due to its bifunctional nature.

Research has indicated that 1,4-bis(chloroacetyl)piperazine interacts with various biological molecules:

- Protein Interactions: The compound can alkylate amino acids within proteins, potentially altering their function.

- Nucleic Acid Binding: Studies suggest that it may bind to DNA or RNA, affecting replication and transcription processes.

- Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways .

Several compounds share structural or functional similarities with 1,4-bis(chloroacetyl)piperazine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-Bis(chloroacetyl)piperazine | Bis-substituted piperazine | Exhibits similar reactivity but different selectivity |

| 1-(Chloroacetyl)-piperazine | Mono-substituted piperazine | Less reactive than the bis-substituted analog |

| 1,4-Bis(acetyl)piperazine | Bis-substituted piperazine | Lacks chlorine substituents; different reactivity profile |

| 1,4-Bis(bromomethyl)piperazine | Bis-substituted piperazine | Bromine substituents may alter interaction dynamics |

The uniqueness of 1,4-bis(chloroacetyl)piperazine lies in its dual chloroacetyl groups that enhance its reactivity and potential applications compared to other similar compounds. Its ability to act as a bifunctional alkylating agent distinguishes it from mono-substituted analogs and those lacking halogen substituents .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant